Cyclohexanone, 3-(cyclohexylthio)-
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Overview
Description
Cyclohexanone, 3-(cyclohexylthio)- is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of a cyclohexylthio group attached to the third carbon of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 3-(cyclohexylthio)- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with cyclohexylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone, 3-(cyclohexylthio)- may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as transition metal complexes or acidic catalysts may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-(cyclohexylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclohexylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 3-(cyclohexylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers.
Mechanism of Action
The mechanism of action of Cyclohexanone, 3-(cyclohexylthio)- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved can include oxidation-reduction reactions, nucleophilic substitutions, and interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple ketone with a six-membered ring.
Cyclohexanol: The alcohol derivative of cyclohexanone.
Cyclohexylthiol: A thiol compound with a cyclohexyl group.
Uniqueness
Cyclohexanone, 3-(cyclohexylthio)- is unique due to the presence of both a ketone and a cyclohexylthio group. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
849408-91-9 |
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Molecular Formula |
C12H20OS |
Molecular Weight |
212.35 g/mol |
IUPAC Name |
3-cyclohexylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H20OS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h11-12H,1-9H2 |
InChI Key |
GUUQYHSGBQYBER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2CCCC(=O)C2 |
Origin of Product |
United States |
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